molecular formula C19H22O5 B7753018 2-(2-Tert-butyl-4-methoxyphenoxy)-1-(2,4-dihydroxyphenyl)ethanone

2-(2-Tert-butyl-4-methoxyphenoxy)-1-(2,4-dihydroxyphenyl)ethanone

Cat. No.: B7753018
M. Wt: 330.4 g/mol
InChI Key: NVGPGIMPTXNKJI-UHFFFAOYSA-N
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Description

2-(2-Tert-butyl-4-methoxyphenoxy)-1-(2,4-dihydroxyphenyl)ethanone is an organic compound that belongs to the class of phenoxy ketones These compounds are characterized by the presence of a phenoxy group attached to a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butyl-4-methoxyphenoxy)-1-(2,4-dihydroxyphenyl)ethanone typically involves the following steps:

    Formation of the phenoxy group: This can be achieved by reacting 2-tert-butyl-4-methoxyphenol with an appropriate halogenated compound under basic conditions.

    Attachment of the ethanone group: The phenoxy compound is then reacted with 2,4-dihydroxyacetophenone under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Tert-butyl-4-methoxyphenoxy)-1-(2,4-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenoxy ketones.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of advanced materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(2-Tert-butyl-4-methoxyphenoxy)-1-(2,4-dihydroxyphenyl)ethanone would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Tert-butyl-4-methoxyphenoxy)-1-(2,4-dihydroxyphenyl)ethanol: Similar structure but with an alcohol group instead of a ketone.

    2-(2-Tert-butyl-4-methoxyphenoxy)-1-(2,4-dihydroxyphenyl)acetic acid: Similar structure but with a carboxylic acid group instead of a ketone.

Uniqueness

2-(2-Tert-butyl-4-methoxyphenoxy)-1-(2,4-dihydroxyphenyl)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2-tert-butyl-4-methoxyphenoxy)-1-(2,4-dihydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-19(2,3)15-10-13(23-4)6-8-18(15)24-11-17(22)14-7-5-12(20)9-16(14)21/h5-10,20-21H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGPGIMPTXNKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC)OCC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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